4-Chloronicotinoyl chloride
Overview
Description
Synthesis Analysis
- The synthesis of compounds related to 4-Chloronicotinoyl chloride, such as 4-chloroquinolines, involves palladium-catalyzed chloroimination of imidoyl chlorides. This reaction is significant for the formation of C-Cl bonds via chloropalladation (Isobe, Takagi, Katagiri, & Uneyama, 2008).
Molecular Structure Analysis
- Studies on related compounds like 4-methyl morpholinium chlorides provide insights into the molecular structures of chloronicotinoyl-related compounds. These studies typically involve determining bond lengths, angles, and hydrogen bonding patterns (Mentzafos & Terzis, 1993).
Chemical Reactions and Properties
- The chemical reactions and properties of chloronicotinoyl-related compounds often involve hydrogen-bonded framework structures. For example, 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride forms a three-dimensional framework structure through hydrogen bonds (Vasconcelos et al., 2006).
Physical Properties Analysis
- The physical properties, such as crystal and molecular structure, of related compounds like 3-chloropropanoyl chloride, have been studied using techniques like gas-phase electron diffraction and ab initio molecular orbital calculations. These studies provide detailed insights into bond lengths, angles, and conformations (Johansen & Hagen, 2006).
Chemical Properties Analysis
- The chemical properties of chloronicotinoyl-related compounds are diverse. For instance, the introduction of O-sulfonated poly(4-vinylpyrrolidonium) chloride as a catalyst for the synthesis of certain derivatives involves characterizing the catalyst using various techniques, highlighting the importance of understanding the chemical behavior of these compounds (Shirini, Moghadam, Moayedi, & Seddighi, 2014).
Scientific Research Applications
Durable Antimicrobial Properties for Cotton Fabrics : The use of 4-aminobenzenesulfonic acid-chloro-triazine adduct, related to 4-Chloronicotinoyl chloride, has been shown to impart durable antimicrobial properties to cotton fabrics. This is particularly effective against Staphylococcus aureus when applied using quaternary ammonium salts (Son et al., 2006).
Advanced Oxidation Processes : In the context of environmental science, high chloride concentrations can affect the degradation of pollutants like Acid Orange 7 in advanced oxidation processes, potentially forming chlorinated aromatic compounds (Yuan et al., 2011).
Chemical Reactions and Synthesis : 2-Chloronicotinoyl chloride reacts with 2-mercaptopyridine to produce various chemical compounds, indicating its role in complex chemical synthesis processes (de Souza et al., 2006).
Synthesis of Potential Nootropic Drugs : N-(6-chloronicotinoyl)--aminobutyric acid, a structural analog of picamilon and related to 4-Chloronicotinoyl chloride, has been synthesized with a high yield. This compound shows promise as a new nootropic and vasodilating drug (Kovganko et al., 2011).
Pharmaceutical Intermediate Synthesis : A more efficient method has been developed to synthesize diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs, showcasing its relevance in pharmaceutical research (Xiong et al., 2018).
Environmental Applications : Studies have also explored the degradation of pollutants like 4-chlorophenol in wastewater treatment, where 4-Chloronicotinoyl chloride related compounds can play a role in the effective removal of these contaminants (De Coster et al., 2017).
properties
IUPAC Name |
4-chloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-2-9-3-4(5)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQKICWPCREIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544682 | |
Record name | 4-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinoyl chloride | |
CAS RN |
100791-00-2 | |
Record name | 4-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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